molecular formula C9H8F2O2 B1358415 Methyl 2-(3,5-difluorophenyl)acetate CAS No. 210530-70-4

Methyl 2-(3,5-difluorophenyl)acetate

Cat. No. B1358415
CAS RN: 210530-70-4
M. Wt: 186.15 g/mol
InChI Key: YBJMEHGTPXJXHZ-UHFFFAOYSA-N
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Description

“Methyl 2-(3,5-difluorophenyl)acetate” is a chemical compound with the molecular formula C9H8F2O2 . It is used in various chemical reactions and has potential applications in different fields.


Synthesis Analysis

The synthesis of “Methyl 2-(3,5-difluorophenyl)acetate” involves several steps. One method involves the reaction of 3,5-Difluorophenylacetic acid with thionyl chloride at 0℃ under reflux conditions . Another method involves the reaction of 2-(3,5-difluorophenyl)acetic acid with concentrated sulfuric acid in anhydrous methanol .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(3,5-difluorophenyl)acetate” consists of a methyl group (CH3), a carboxyl group (CO2), and a phenyl ring with two fluorine atoms at the 3 and 5 positions . The InChI code for this compound is 1S/C9H8F2O2/c1-13-9(12)4-6-2-7(10)5-8(11)3-6/h2-3,5H,4H2,1H3 .


Chemical Reactions Analysis

“Methyl 2-(3,5-difluorophenyl)acetate” can participate in various chemical reactions. For instance, it can react with hydrogen chloride in 1,4-dioxane at reflux temperature for 6 hours . More research is needed to fully understand the range of reactions this compound can participate in.


Physical And Chemical Properties Analysis

“Methyl 2-(3,5-difluorophenyl)acetate” is a liquid at room temperature . Its molecular weight is 186.16 . More specific physical and chemical properties such as boiling point, solubility, and density are not available in the search results.

Scientific Research Applications

Crystal Structure Analysis

Methyl 2-(3,5-difluorophenyl)acetate has been used in the study of crystal structures . The molecular structure of this compound has been analyzed and published, providing valuable data for researchers studying similar structures .

Synthesis of Pyrazolo[1,5-a]pyrimidines

This compound has been used in the synthesis of novel pyrazolo[1,5-a]pyrimidines . These compounds have potential applications in medicinal chemistry, particularly in the development of new drugs .

Tyrosine Kinase Inhibition

Methyl 2-(3,5-difluorophenyl)acetate has been involved in the synthesis of ligands for tyrosine kinase inhibition . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, and they play important roles in many cellular processes, including cell signaling, growth, and division .

Production of Solvents

Methyl acetate, a related compound, is widely used in the production of solvents . Given the structural similarities, Methyl 2-(3,5-difluorophenyl)acetate could potentially be used in similar applications .

Production of Perfumes

Methyl acetate is also used in the production of perfumes . Again, due to the structural similarities, Methyl 2-(3,5-difluorophenyl)acetate could potentially be used in similar applications .

Production of Surfactants and Emulsifiers

Methyl acetate is used in the production of surfactants and emulsifiers . These are compounds that lower the surface tension between two liquids or between a liquid and a solid. Methyl 2-(3,5-difluorophenyl)acetate could potentially be used in similar applications .

Safety and Hazards

“Methyl 2-(3,5-difluorophenyl)acetate” is classified as a warning substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for “Methyl 2-(3,5-difluorophenyl)acetate” could involve further exploration of its synthesis methods, chemical reactions, and potential applications in various fields. More research is needed to fully understand its properties and potential uses .

properties

IUPAC Name

methyl 2-(3,5-difluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-13-9(12)4-6-2-7(10)5-8(11)3-6/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJMEHGTPXJXHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3,5-difluorophenyl)acetate

CAS RN

210530-70-4
Record name 210530-70-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution comprising 25 ml of acetyl chloride in 250 ml of methanol is prepared at 0° C., then, at ambient temperature, 25.5 g of 3,5-difluorophenylacetic acid are dissolved in this solution and the solution is left stirring at AT. The reaction is monitored by thin layer chromatography. After the starting material has disappeared, the medium is evaporated under reduced pressure and then the residue is dissolved in 250 ml of MTBE. The organic phase is washed three times with 100 ml of water, dried over MgSO4 and then evaporated to dryness under reduced pressure. 26.9 g of the expected compound are obtained.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
25.5 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 5.0 g (29.1 mmol) of 3,5-difluorophenylacetic acid and a solution of 20 mL (80 mmol) of HCl in dioxane (4M) in 60 mL CH3OH was heated at reflux for 6 h. After cooling, the solution was concentrated and the residue poured into 200 mL of ether/ethyl acetate (1/1). The organic layer was washed with 20 mL of water, dried over Na2SO4 and concentrated to afford the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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